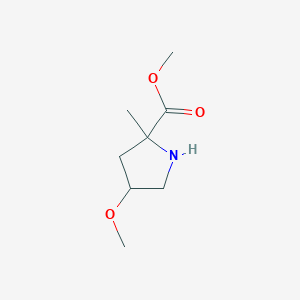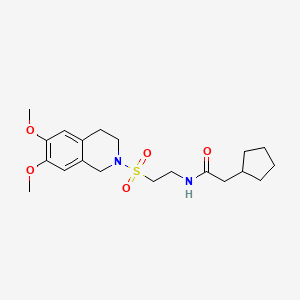
1-Chloro-3-(oxolan-3-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Chloro-3-(oxolan-3-yl)propan-2-one” is a chemical compound with the CAS Number: 1936097-26-5 . It has a molecular weight of 162.62 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-chloro-3-(tetrahydrofuran-3-yl)propan-2-one . The InChI code is 1S/C7H11ClO2/c8-4-7(9)3-6-1-2-10-5-6/h6H,1-5H2 .Physical And Chemical Properties Analysis
The compound “1-Chloro-3-(oxolan-3-yl)propan-2-one” has a molecular weight of 162.62 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis of Ketene Dithioacetals and Ortho Esters 1-Chloro-3-(oxolan-3-yl)propan-2-one plays a role in the synthesis of various 2-substituted 1,3-dithiolan-2-ylium perchlorates, which can be converted into ketene dithioacetals and ortho esters. This process involves the reaction with acyl chlorides in the presence of perchloric acid and is crucial for creating compounds with potential applications in organic synthesis and materials science (Okuyama, Fujiwara, & Fueno, 1986).
Adhesive Polymers It has been used in the synthesis of adhesive polymers, such as 1,3-bis(methacrylamido)propane-2-yl dihydrogen phosphate. This monomer shows improved hydrolytic stability compared to its methacrylate-based counterparts and has applications in dental adhesives due to its ability to etch enamel and dentin without cytotoxic effects (Moszner, Pavlinec, Lamparth, Zeuner, & Angermann, 2006).
Catalysis in Transfer Hydrogenation The compound 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, derived from 1-chloro-3-(oxolan-3-yl)propan-2-one, has been used to prepare phosphinite ligands for catalysis. These ligands have been applied in transfer hydrogenation processes, showing high efficiency and selectivity, which are critical for the synthesis of fine chemicals and pharmaceuticals (Aydemir, Rafikova, Kystaubayeva, Paşa, Meriç, Ocak, Zazybin, Temel, Gürbüz, & Özdemir, 2014).
Biotransformation of Chlorinated Propanes 1-Chloro-3-(oxolan-3-yl)propan-2-one is relevant in studies focusing on the biotransformation of chlorinated propanes, an important class of environmental pollutants. Research using Methylosinus trichosporium OB3b expressing soluble methane monooxygenase has shown that chloropropanes can be transformed through cometabolic oxidation, which is essential for understanding the microbial degradation pathways of chlorinated organic compounds (Bosma & Janssen, 1998).
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-3-(oxolan-3-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-4-7(9)3-6-1-2-10-5-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXFHNULQLQNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylpyrazole-3-carboxylic acid](/img/structure/B2708950.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2708951.png)
![Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2708952.png)
![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2708959.png)

![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2708963.png)
![1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2708964.png)
![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2708966.png)
![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2708967.png)
![N-methyl-N-(3-methylphenyl)-2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708968.png)



